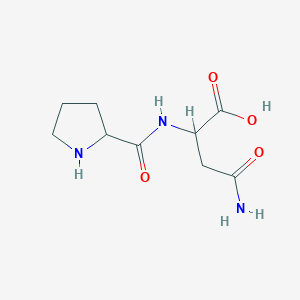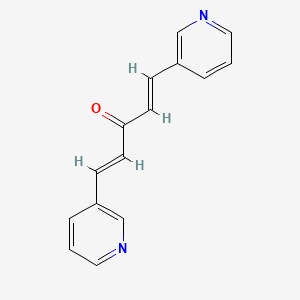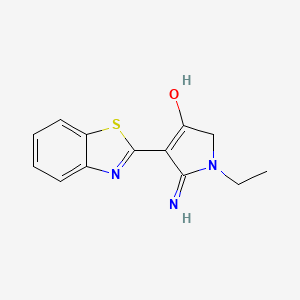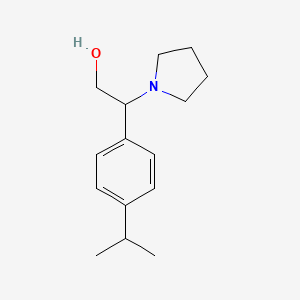
(E)-methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a vinyl group, a fluoro substituent, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate typically involves the enamination of 2-methyl-4-pyrones with dimethylformamide dimethyl acetal (DMF-DMA). This reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction conditions often include the use of anhydrous solvents and specific temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale enamination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro and nitro positions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluoro or nitro groups with other functional groups.
Applications De Recherche Scientifique
Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate has several scientific research applications:
Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The dimethylamino and vinyl groups can participate in nucleophilic and electrophilic interactions, while the fluoro and nitro groups can influence the compound’s reactivity and binding affinity. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(dimethylamino)ethyl methacrylate: Similar in having a dimethylamino group but differs in the presence of a methacrylate group instead of a benzoate group.
2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones: Shares the dimethylamino and vinyl groups but has a pyran ring structure.
Uniqueness
Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both fluoro and nitro groups, along with the dimethylamino and vinyl groups, makes it a versatile compound for various chemical transformations and research applications.
Propriétés
Formule moléculaire |
C12H13FN2O4 |
|---|---|
Poids moléculaire |
268.24 g/mol |
Nom IUPAC |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate |
InChI |
InChI=1S/C12H13FN2O4/c1-14(2)5-4-9-10(12(16)19-3)6-8(13)7-11(9)15(17)18/h4-7H,1-3H3/b5-4+ |
Clé InChI |
TZWPXRLUBFVKML-SNAWJCMRSA-N |
SMILES isomérique |
CN(C)/C=C/C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC |
SMILES canonique |
CN(C)C=CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B12109543.png)

![6-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12109546.png)


![2-[[2-[[1-[2-[[2-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12109558.png)
![8-Oxa-5-azoniaspiro[4.5]decane, bromide](/img/structure/B12109565.png)
![8,22-Bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B12109570.png)

![Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-](/img/structure/B12109590.png)
![3-iodo-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B12109595.png)



